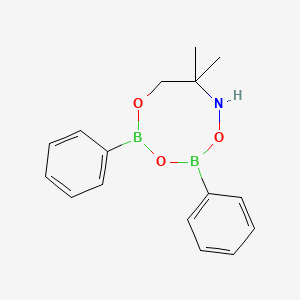
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is a unique organoboron compound characterized by its complex structure, which includes boron, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. One common method includes the use of diboronic acid derivatives and diamines in the presence of a dehydrating agent to facilitate the formation of the trioxazadiborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
科学的研究の応用
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex boron-containing molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane involves its ability to interact with various molecular targets through the formation of stable boron-nitrogen and boron-oxygen bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.
類似化合物との比較
Similar Compounds
7,7-Dimethyl-2,4-diphenyl-1,3,5-cycloheptatriene: Similar in structure but lacks the boron and nitrogen atoms.
4,4’-Dimethyl-2,2’-dipyridyl: Contains nitrogen atoms but differs in the overall ring structure and lacks boron.
Uniqueness
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is unique due to its incorporation of boron, nitrogen, and oxygen atoms within a single ring structure, providing distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
61424-19-9 |
|---|---|
分子式 |
C16H19B2NO3 |
分子量 |
295.0 g/mol |
IUPAC名 |
7,7-dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane |
InChI |
InChI=1S/C16H19B2NO3/c1-16(2)13-20-17(14-9-5-3-6-10-14)21-18(22-19-16)15-11-7-4-8-12-15/h3-12,19H,13H2,1-2H3 |
InChIキー |
KIFZEVAVBSPJRZ-UHFFFAOYSA-N |
正規SMILES |
B1(OB(ONC(CO1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



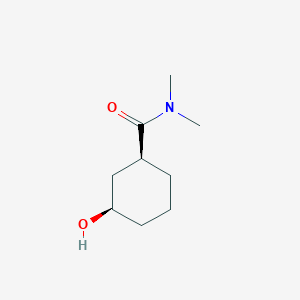

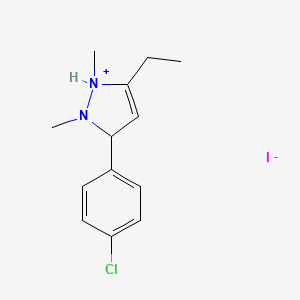
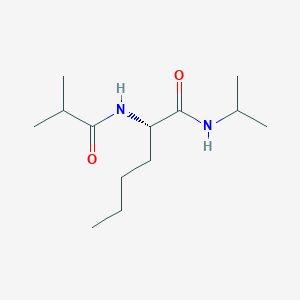
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
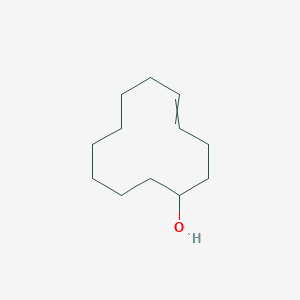
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
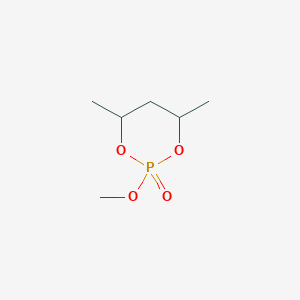
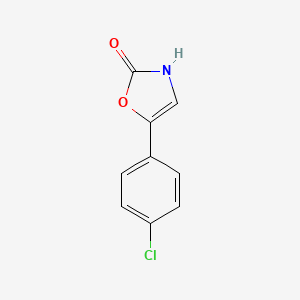
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
